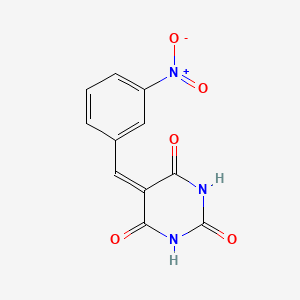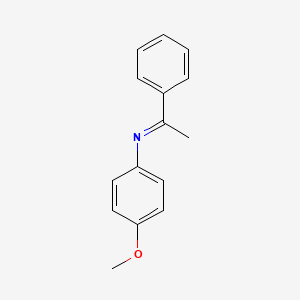
Potassium henicosafluorodecanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium henicosafluorodecanesulphonate is a chemical compound with the molecular formula C10F21KO3S. It is a potassium salt of henicosafluorodecanesulfonic acid, characterized by its high fluorine content and unique chemical properties. This compound is known for its stability and resistance to degradation, making it useful in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium henicosafluorodecanesulphonate typically involves the reaction of henicosafluorodecanesulfonic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the potassium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion and high purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The process involves the continuous addition of henicosafluorodecanesulfonic acid and potassium hydroxide into the reactor, followed by crystallization and purification steps to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium henicosafluorodecanesulphonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although its high fluorine content makes it relatively inert to many oxidizing and reducing agents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically require elevated temperatures and the presence of a catalyst.
Oxidation and Reduction Reactions: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the sulfur atom.
Wissenschaftliche Forschungsanwendungen
Potassium henicosafluorodecanesulphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of fluorinated organic compounds and as a catalyst in certain chemical reactions.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing into the potential use of this compound in drug delivery systems due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of potassium henicosafluorodecanesulphonate involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing their chemical reactivity. In biological systems, the compound can interact with proteins and enzymes, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
- Potassium perfluorodecanesulfonate
- Potassium perfluorooctanesulfonate
- Potassium perfluorobutanesulfonate
Comparison: Potassium henicosafluorodecanesulphonate is unique due to its longer carbon chain and higher fluorine content compared to similar compounds. This results in greater stability and resistance to degradation, making it more suitable for applications requiring long-term stability and chemical resistance. Additionally, its unique structure allows for specific interactions with molecular targets that are not possible with shorter-chain fluorinated compounds .
Eigenschaften
CAS-Nummer |
2806-16-8 |
|---|---|
Molekularformel |
C10HF21KO3S |
Molekulargewicht |
639.24 g/mol |
IUPAC-Name |
potassium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonate |
InChI |
InChI=1S/C10HF21O3S.K/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34;/h(H,32,33,34); |
InChI-Schlüssel |
FAXAHTRTUXEMQN-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
Kanonische SMILES |
C(C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[K] |
| 2806-16-8 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B3050632.png)
![Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester](/img/structure/B3050634.png)
![[1,3]Thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylic acid](/img/structure/B3050635.png)


![[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3050642.png)



